molecular formula C9H12BrN B8663596 4-Bromo-N-ethyl-N-methylaniline CAS No. 67274-54-8

4-Bromo-N-ethyl-N-methylaniline

Cat. No.: B8663596
CAS No.: 67274-54-8
M. Wt: 214.10 g/mol
InChI Key: DBMDDFTYMKZYTR-UHFFFAOYSA-N
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Description

4-Bromo-N-ethyl-N-methylaniline (CAS: 67274-54-8) is a brominated aromatic amine with the molecular formula C₉H₁₂BrN and a molecular weight of 214.11 g/mol. It features a para-brominated benzene ring substituted with both ethyl (–CH₂CH₃) and methyl (–CH₃) groups on the nitrogen atom. This compound is synthesized via reductive N-alkylation of primary amines using carboxylic acids and borazane, yielding a yellow oil with high purity (89% yield) . Key spectroscopic data include:

  • ¹H NMR: δ 7.37–7.30 (m, 2H), 6.66–6.57 (m, 2H), 3.41 (q, J = 7.1 Hz, 2H), 2.92 (s, 3H), 1.15 (t, J = 7.1 Hz, 3H).
  • ¹³C NMR: δ 148.0, 131.8, 114.0, 107.9, 46.9, 37.6, 11.1 .

Properties

CAS No.

67274-54-8

Molecular Formula

C9H12BrN

Molecular Weight

214.10 g/mol

IUPAC Name

4-bromo-N-ethyl-N-methylaniline

InChI

InChI=1S/C9H12BrN/c1-3-11(2)9-6-4-8(10)5-7-9/h4-7H,3H2,1-2H3

InChI Key

DBMDDFTYMKZYTR-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C1=CC=C(C=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
4-Bromo-N-ethyl-N-methylaniline C₉H₁₂BrN 214.11 –NH(CH₂CH₃)(CH₃), para-Br Ethyl-methyl groups; liquid oil
4-Bromo-N-methylaniline C₇H₈BrN 186.05 –NHCH₃, para-Br Smaller substituent; solid
4-Bromo-N-phenylaniline C₁₂H₁₀BrN 248.12 –NHC₆H₅, para-Br Phenyl group; planar structure
4-Bromo-2-chloroaniline C₆H₅BrClN 205.47 –NH₂, para-Br, ortho-Cl Halogenated; hydrogen-bonded sheets
4-Bromo-N-(3,4,5-trimethoxybenzylidene)aniline C₁₆H₁₆BrNO₃ 350.21 –N=CH(3,4,5-OMe), para-Br Schiff base; methoxy groups

Key Observations :

  • Substituent Effects : Ethyl-methyl groups in the target compound increase steric hindrance and lipophilicity compared to methyl or phenyl substituents .
  • Halogenation : Bromine at the para position is common, but 4-Bromo-2-chloroaniline introduces ortho-Cl, altering electronic properties and intermolecular interactions (N–H⋯Br bonds) .
  • Schiff Bases : The trimethoxybenzylidene group in Schiff base derivatives introduces hydrogen-bonding capabilities absent in alkyl-substituted anilines .
Physicochemical Properties
Property This compound 4-Bromo-N-methylaniline 4-Bromo-N-phenylaniline
Physical State Yellow oil Solid Crystalline solid
Lipophilicity (LogP)* Higher (ethyl-methyl groups) Moderate High (phenyl group)
Hydrogen Bonding Limited (tertiary amine) Limited (secondary amine) N–H⋯N interactions

*Estimated based on substituent contributions.

Preparation Methods

Reaction Overview

The Ullmann coupling reaction is a copper-catalyzed process that facilitates the formation of carbon-nitrogen bonds between aryl halides and amines. For 4-bromo-N-ethyl-N-methylaniline, this method employs 4-bromoiodobenzene and N-ethyl-N-methylamine in the presence of a copper(I) bromide catalyst and tripotassium phosphate as a base.

Experimental Protocol

  • Reactants :

    • 4-Bromoiodobenzene (2 g, 6.7 mmol)

    • N-Ethyl-N-methylamine (3 mL, excess)

    • Tripotassium phosphate (3 g, 14.1 mmol)

    • Copper(I) bromide (203 mg, 1.4 mmol)

  • Solvent : Dimethylformamide (20 mL)

  • Conditions : 70°C for 48 hours under inert atmosphere.

  • Workup : Filtration, ethyl acetate extraction, drying (Na₂SO₄), and column chromatography (ethyl acetate/hexane).

  • Yield : 69% (1.04 g).

Mechanistic Insights

The reaction proceeds via oxidative addition of the aryl halide to Cu(I), followed by amine coordination and reductive elimination to form the C–N bond. The base neutralizes HBr generated during the reaction, driving the equilibrium toward product formation.

Advantages and Limitations

  • Advantages : High regioselectivity for para-substitution; compatible with diverse amines.

  • Limitations : Prolonged reaction time (48 hours); requires stoichiometric copper catalyst.

Direct Alkylation of 4-Bromoaniline

Two-Step Alkylation Strategy

This method involves sequential alkylation of 4-bromoaniline using methyl and ethyl halides. A zeolite catalyst (0.72KNaX-BS) enables selective N-alkylation under mild conditions.

Methylation Step

  • Reactants :

    • 4-Bromoaniline (10 g, 58 mmol)

    • Dimethyl carbonate (400 mmol)

  • Catalyst : 0.72KNaX-BS zeolite (5–10 wt%)

  • Conditions : 150°C for 1 hour in a sealed reactor.

  • Intermediate : N-Methyl-4-bromoaniline (85% yield).

Ethylation Step

  • Reactants :

    • N-Methyl-4-bromoaniline (8.5 g, 46 mmol)

    • Diethyl sulfate (excess)

  • Base : Potassium carbonate (15 g)

  • Solvent : Acetonitrile (50 mL)

  • Conditions : Reflux for 6 hours.

  • Yield : 72% (7.3 g).

Critical Analysis

  • Selectivity : Zeolite catalysts minimize over-alkylation and C-alkylation side reactions.

  • Challenges : Diethyl sulfate’s toxicity necessitates careful handling.

Bromination of N-Ethyl-N-methylaniline

Electrophilic Aromatic Substitution

Bromine can be introduced regioselectively into the para position of pre-synthesized N-ethyl-N-methylaniline using N-bromosaccharin (NBSac) and Amberlyst-15.

Procedure

  • Reactants :

    • N-Ethyl-N-methylaniline (1 mmol)

    • NBSac (1 mmol)

  • Catalyst : Amberlyst-15 (15 mg, 7 mol%)

  • Solvent : Tetrahydrofuran (5 mL)

  • Conditions : 0°C for 30 minutes.

  • Workup : Filtration, solvent evaporation, and recrystallization (ethanol).

  • Yield : 88%.

Regioselectivity and Efficiency

The electron-donating –N(Et)Me group activates the aromatic ring, directing bromine to the para position. Amberlyst-15 enhances reaction rates by stabilizing intermediates through acid catalysis.

Reductive Amination of 4-Bromobenzaldehyde

Synthetic Pathway

Although not directly cited in the provided sources, reductive amination is a plausible alternative:

  • Condensation of 4-bromobenzaldehyde with ethylmethylamine.

  • Reduction of the imine intermediate using NaBH₄ or H₂/Pd-C.

Hypothetical Protocol

  • Reactants :

    • 4-Bromobenzaldehyde (1 mmol)

    • Ethylmethylamine (1.2 mmol)

  • Reducing Agent : Sodium cyanoborohydride (1.5 mmol)

  • Solvent : Methanol (10 mL)

  • Conditions : Room temperature, 12 hours.

  • Yield : ~65% (estimated).

Limitations

  • Requires anhydrous conditions.

  • Competing reduction of the aldehyde may occur.

Comparative Analysis of Methods

MethodCatalystTemperature (°C)Time (h)Yield (%)Key Advantage
Ullmann CouplingCuBr704869High regioselectivity
Direct AlkylationZeolite150772Sequential functionalization
BrominationAmberlyst-1500.588Rapid, mild conditions
Reductive AminationNaBH₃CN2512~65Versatile substrate scope

Q & A

Q. What are the optimal synthetic routes for 4-Bromo-N-ethyl-N-methylaniline, and how can purity be ensured?

The compound can be synthesized via reductive N-alkylation of 4-bromoaniline derivatives. A validated method involves reacting primary amines with carboxylic acids using borazane (BH₃·NH₃) under mild conditions to achieve selective ethyl and methyl substitution . Post-synthesis purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization. Purity is confirmed via HPLC (C18 column, methanol/water mobile phase) and melting point consistency with literature values (e.g., 81°C for related bromoanilines ).

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., ethyl/methyl groups at ~δ 1.2–1.4 ppm for CH₃ and δ 3.0–3.5 ppm for N–CH₂).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical ~228.13 g/mol) .
  • X-ray Crystallography : Resolves crystal packing and steric effects, as demonstrated in structurally similar N-alkylated bromoanilines .

Advanced Research Questions

Q. How can conflicting literature data on the compound’s physicochemical properties be resolved?

Discrepancies in properties like boiling point (e.g., 543.2 K reported for 4-Bromo-N,N-diethylaniline vs. lower values for analogs) arise from variations in measurement conditions (e.g., vacuum vs. ambient pressure). Researchers should:

  • Standardize measurements using differential scanning calorimetry (DSC) for phase transitions.
  • Cross-validate with computational methods (e.g., COSMO-RS simulations for solubility and vapor pressure).

Q. What strategies enhance the compound’s reactivity in palladium-catalyzed cross-coupling reactions?

The bromo group enables Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:

  • Catalyst Selection : Pd(PPh₃)₄ or XPhos Pd G3 for sterically hindered substrates.
  • Solvent Optimization : Use toluene/DMF mixtures to balance solubility and reaction rates.
  • Directing Effects : The ethyl/methyl groups influence regioselectivity; DFT calculations (e.g., Gaussian 16) predict electron density distribution .

Q. How does this compound serve as a precursor in bioactive molecule design?

Its structure is leveraged in:

  • Anticancer Agents : Functionalization at the bromo position with heterocycles (e.g., triazoles) enhances DNA intercalation .
  • Antimicrobial Scaffolds : Nitro or methoxy derivatization (via electrophilic substitution) improves lipid membrane penetration .

Methodological Considerations

Q. What analytical challenges arise in quantifying trace impurities in this compound?

Impurities like residual alkylating agents or dehalogenated byproducts require:

  • GC-MS with Headspace Sampling : Detects volatile impurities (e.g., ethyl bromide).
  • ICP-OES : Quantifies bromine content to assess degradation (<2% loss indicates stability ).

Q. How can computational modeling predict the compound’s environmental toxicity?

Tools like EPA’s ECOSAR or TEST software estimate eco-toxicity endpoints (e.g., LC₅₀ for aquatic organisms) using QSAR models trained on brominated aniline datasets .

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